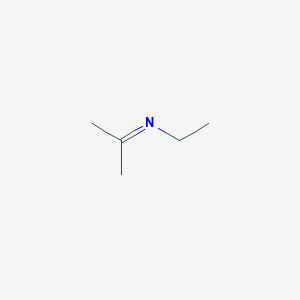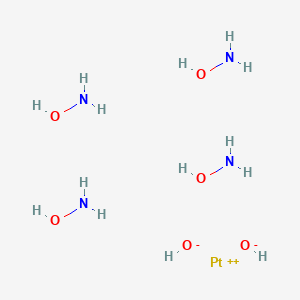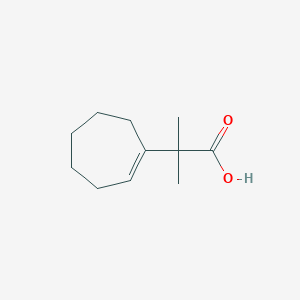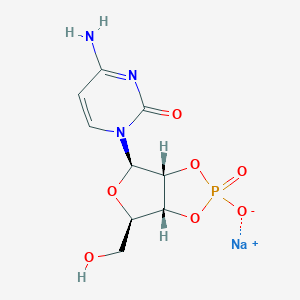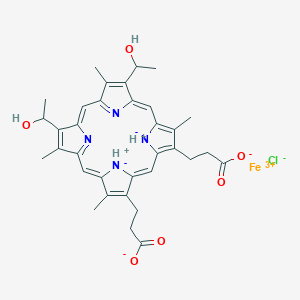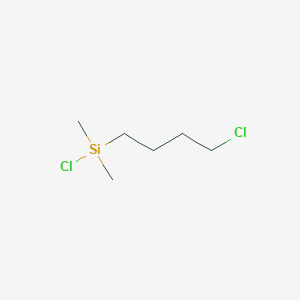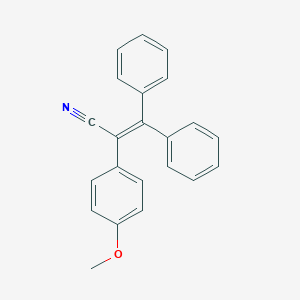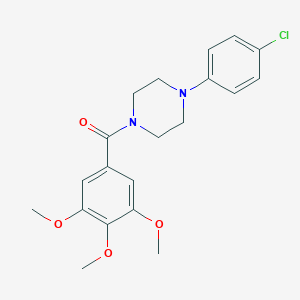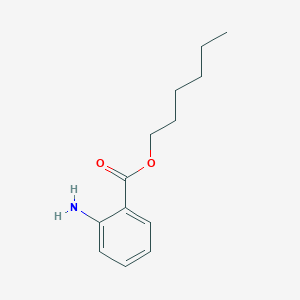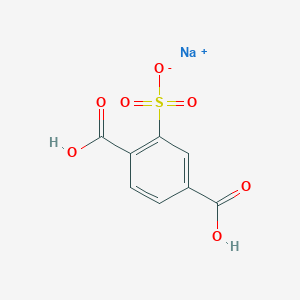
10,11-Dihydro-N-methyl-5H-benzo(4,5)cyclohepta(1,2-b)pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dihydro-N-methyl-5H-benzo(4,5)cyclohepta(1,2-b)pyridine-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is also known as DMHP and is a derivative of the benzocycloheptapyridine class of compounds.
Mechanism Of Action
DMHP acts as a dopamine transporter blocker, which results in an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the compound's potential use in addiction treatment and pain management.
Biochemical And Physiological Effects
DMHP has been shown to have both biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can result in a euphoric effect. It has also been shown to have analgesic properties, which can result in a reduction in pain perception.
Advantages And Limitations For Lab Experiments
DMHP has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in high yields. It also has a well-understood mechanism of action, making it a useful tool for studying dopamine transport. However, DMHP also has limitations. It can be difficult to work with due to its high potency, and it has not been extensively studied in vivo.
Future Directions
There are several future directions for research on DMHP. One potential area of study is its use in addiction treatment. DMHP has shown promise in modulating dopamine release, which could be useful in treating addiction. Another area of study is its potential use in pain management. DMHP has been shown to have analgesic properties, making it a potential candidate for pain management. Additionally, further research could be done to better understand the biochemical and physiological effects of DMHP.
Synthesis Methods
DMHP is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1H-inden-5-amine with 2-bromo-1-(4-methylphenyl)ethanone. The resulting intermediate is then reacted with 1,3-dimethyl-2-imidazolidinone to yield DMHP. This synthesis method has been optimized to produce high yields of DMHP with high purity.
Scientific Research Applications
DMHP has been used in various scientific research applications, including studies on the central nervous system, addiction, and pain management. DMHP has been shown to have potential as a treatment for addiction due to its ability to modulate dopamine release in the brain. It has also been shown to have analgesic properties, making it a potential candidate for pain management.
properties
CAS RN |
34144-64-4 |
|---|---|
Product Name |
10,11-Dihydro-N-methyl-5H-benzo(4,5)cyclohepta(1,2-b)pyridine-5-carboxamide |
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-methyl-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carboxamide |
InChI |
InChI=1S/C16H16N2O/c1-17-16(19)15-12-6-3-2-5-11(12)8-9-14-13(15)7-4-10-18-14/h2-7,10,15H,8-9H2,1H3,(H,17,19) |
InChI Key |
ZMZPGCLLNOGDTA-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1C2=C(CCC3=CC=CC=C13)N=CC=C2 |
Canonical SMILES |
CNC(=O)C1C2=C(CCC3=CC=CC=C13)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



